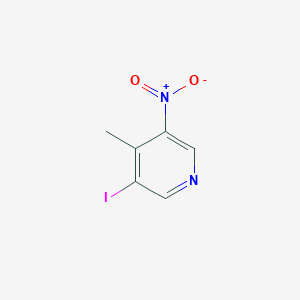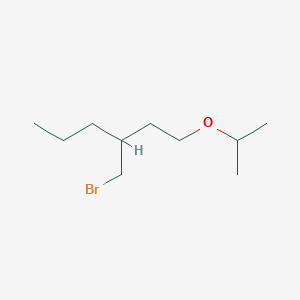![molecular formula C19H14ClF3N2O3 B13654157 5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)
5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes a bipyridine core, a trifluoromethoxy phenyl group, and various functional groups
准备方法
The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of the functional groups. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Compared to other similar compounds, 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is unique due to its specific functional groups and structure Similar compounds include other bipyridine derivatives and trifluoromethoxy-substituted phenyl compounds
属性
分子式 |
C19H14ClF3N2O3 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC 名称 |
5-chloro-2-(hydroxymethyl)-6-methyl-3-[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]-1H-pyridin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-10-17(20)18(27)16(15(9-26)25-10)12-4-7-14(24-8-12)11-2-5-13(6-3-11)28-19(21,22)23/h2-8,26H,9H2,1H3,(H,25,27) |
InChI 键 |
RDJIQODRYFNSLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(N1)CO)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)



